N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
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Overview
Description
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is unique due to its specific structural features, such as the presence of both a nitro group and a benzamide group, which confer distinct chemical and biological properties compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C22H17N3O4 |
---|---|
Molecular Weight |
387.4g/mol |
IUPAC Name |
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C22H17N3O4/c1-13-7-10-17-20(11-13)29-22(24-17)15-9-8-14(2)18(12-15)23-21(26)16-5-3-4-6-19(16)25(27)28/h3-12H,1-2H3,(H,23,26) |
InChI Key |
FOOWWGAGPWEHJW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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